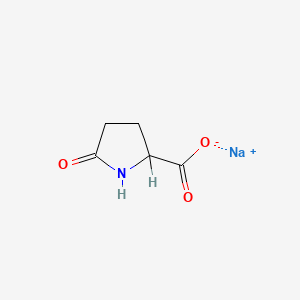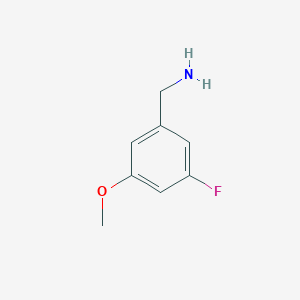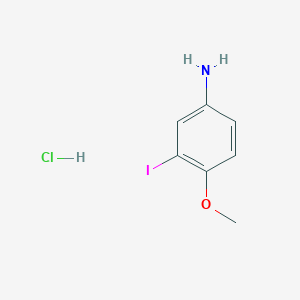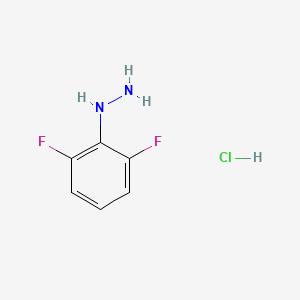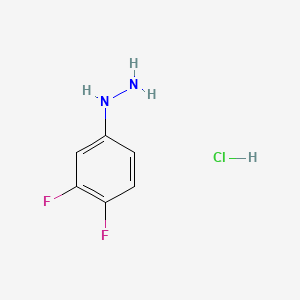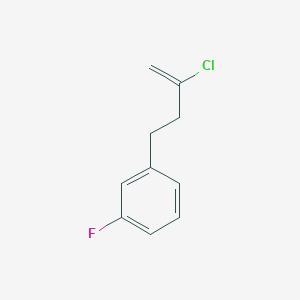
2-Chloro-4-(3-fluorophenyl)-1-butene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds, such as boronic acids and their derivatives, often involves the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand . Protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis, has been reported .Chemical Reactions Analysis
Protodeboronation of pinacol boronic esters has been reported, which is a valuable transformation in organic synthesis . Borinic acids and their derivatives are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, and optoelectronics materials .Applications De Recherche Scientifique
Heck Reaction Applications : A study highlighted the use of 3-Fluoro-3-buten-2-one, which is structurally related to 2-Chloro-4-(3-fluorophenyl)-1-butene, in Heck reactions. These reactions are a type of palladium-catalyzed coupling process useful in organic synthesis, particularly in the formation of Z-3-fluorobenzalacetones (Patrick, Agboka, & Gorrell, 2008).
Quantum Chemical Studies : Research on similar fluorophenyl compounds, such as 7-chloro-9-(2'-fluorophenyl)-2,3-dihydroacridin-4-(1H)-one, involved quantum chemical studies to understand their molecular geometry and chemical reactivity. Such studies are crucial for designing materials with specific properties (Satheeshkumar et al., 2017).
Electrochemical Synthesis : The electrooxidative synthesis of related chlorophenoxy compounds, like 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, demonstrates the use of electrochemical methods in creating functionally diverse organic molecules. This approach is significant in synthetic organic chemistry (Uneyama, Hasegawa, Kawafuchi, & Torii, 1983).
Polymerization Processes : Studies on the polymerization of fluorophenyl butadienes, structurally related to 2-Chloro-4-(3-fluorophenyl)-1-butene, provide insights into the synthesis of novel polymers. These processes are important for developing new materials with unique properties (Hyun, Nishide, Tsuchida, & Yamada, 1988).
Study of Steric Effects in Chemistry : Research involving trimethylsilyl groups attached to fluorophenyl compounds, similar to 2-Chloro-4-(3-fluorophenyl)-1-butene, helps understand the steric effects in chemical reactions. This knowledge is crucial in designing reactions for organic synthesis (Heiss, Marzi, Mongin, & Schlosser, 2007).
Orientations Futures
Propriétés
IUPAC Name |
1-(3-chlorobut-3-enyl)-3-fluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF/c1-8(11)5-6-9-3-2-4-10(12)7-9/h2-4,7H,1,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSYYLAIUFTVIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=CC(=CC=C1)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641170 |
Source


|
| Record name | 1-(3-Chlorobut-3-en-1-yl)-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(3-fluorophenyl)-1-butene | |
CAS RN |
731773-04-9 |
Source


|
| Record name | 1-(3-Chloro-3-buten-1-yl)-3-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=731773-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chlorobut-3-en-1-yl)-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

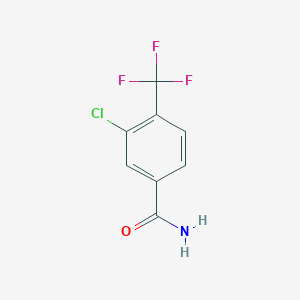
![1H-Pyrrolo[2,3-b]pyridine-4-carboxamide](/img/structure/B1323529.png)
![4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1323530.png)
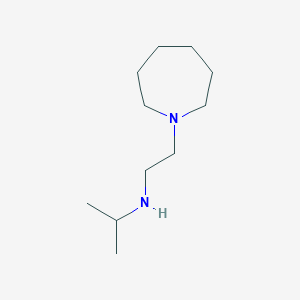

![(S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane](/img/structure/B1323543.png)
![(S)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride](/img/structure/B1323544.png)


